

An In-depth Technical Guide to the Physicochemical Properties of 2-(Benzenesulfonyl)acetamide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-(Benzenesulfonyl)acetamide**

Cat. No.: **B182974**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Benzenesulfonyl)acetamide, a member of the sulfonamide class of molecules, holds significant interest for researchers in medicinal chemistry and drug development. The benzenesulfonamide scaffold is a well-established pharmacophore present in a wide array of therapeutic agents, known for its diverse biological activities. A comprehensive understanding of the physicochemical properties of **2-(Benzenesulfonyl)acetamide** is fundamental for predicting its pharmacokinetic and pharmacodynamic behavior, including its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This technical guide provides a summary of available computed data for **2-(Benzenesulfonyl)acetamide**, representative experimental data from the closely related compound benzenesulfonamide, and detailed experimental protocols for determining key physicochemical parameters.

Physicochemical Properties

Direct experimental data for **2-(Benzenesulfonyl)acetamide** is not extensively available in public literature. The following tables summarize computed properties for N-(benzenesulfonyl)acetamide and experimental data for the structurally similar compound, benzenesulfonamide, to provide a representative profile.

Computed Physicochemical Properties of N-(Benzenesulfonyl)acetamide

Property	Value	Source
Molecular Formula	C ₈ H ₉ NO ₃ S	[Chemdiv]
Molecular Weight	199.22 g/mol	[Chemdiv]
logP	0.2786	[Chemdiv]
logD	-2.8679	[Chemdiv]
logSw	-1.9251	[Chemdiv]
Hydrogen Bond Acceptors	6	[Chemdiv]
Hydrogen Bond Donors	1	[Chemdiv]
Polar Surface Area	55.237 Å ²	[Chemdiv]

Experimental Physicochemical Properties of Benzenesulfonamide (Representative Data)

Property	Value	Source(s)
Molecular Formula	C ₆ H ₇ NO ₂ S	[1]
Molecular Weight	157.19 g/mol	
Appearance	White to off-white crystalline solid	[1]
Melting Point	149-152 °C	[2]
Boiling Point	288 °C	[1]
Aqueous Solubility	4.3 g/L	[3]
pKa	Not explicitly found for Benzenesulfonamide, but sulfonamides are weakly acidic.[4][5][6]	

Experimental Protocols

The following sections detail standard experimental procedures for determining key physicochemical properties of small organic molecules.

Melting Point Determination (Capillary Method)

This protocol outlines the determination of the melting point range of a solid compound using a melting point apparatus.^{[7][8]} Pure substances typically have a sharp melting point range (0.5-1.0°C), while impurities can depress and broaden the melting range.

Materials:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)
- Capillary tubes (sealed at one end)
- Sample of the compound (dry and finely powdered)
- Spatula
- Mortar and pestle (if sample is not powdered)

Procedure:

- Sample Preparation: Ensure the sample is completely dry and has a fine, powdered consistency. If necessary, gently grind the crystals in a mortar and pestle.^[9]
- Loading the Capillary Tube: Invert the open end of a capillary tube and press it into the powdered sample. A small amount of the solid will be forced into the open end.
- Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to cause the solid to fall to the bottom. Alternatively, drop the tube through a long, vertical glass tube to pack the sample tightly. The packed sample height should be 2-3 mm.^[9]
- Initial Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating to get a preliminary estimate. This will allow for a more precise measurement in the subsequent steps.^[9]

- Melting Point Measurement:
 - Place the packed capillary tube into the heating block of the melting point apparatus.[9]
 - Set the heating rate to increase the temperature rapidly to about 20°C below the expected melting point.[9]
 - Decrease the heating rate to approximately 1-2°C per minute to allow for accurate observation.[10]
 - Observe the sample through the magnifying lens.
 - Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).
 - Continue heating slowly and record the temperature at which the last solid crystal melts into a liquid (the end of the melting range).
- Data Recording: Record the melting point as a range from the temperature of initial melting to the temperature of complete liquefaction.
- Cooling and Repetition: Allow the apparatus to cool sufficiently before performing another measurement. Always use a fresh sample in a new capillary tube for each determination.[9] [10]

Aqueous Solubility Determination (Shake-Flask Method)

This protocol describes a common method for determining the equilibrium solubility of a compound in an aqueous buffer.[11][12][13]

Materials:

- The compound of interest
- Aqueous buffer of a specific pH (e.g., pH 7.4 phosphate-buffered saline)
- Glass vials or flasks with screw caps

- Orbital shaker or other mechanical agitator with temperature control
- Centrifuge
- Syringes and syringe filters (e.g., 0.45 µm)
- Validated analytical method for quantification (e.g., HPLC-UV, LC-MS)
- Volumetric flasks and pipettes

Procedure:

- Preparation: Prepare the aqueous buffer solution and ensure its pH is accurately adjusted.
- Sample Addition: Add an excess amount of the solid compound to a vial containing a known volume of the buffer. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
- Equilibration:
 - Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 37 ± 1 °C for biopharmaceutical relevance).[11][12]
 - Agitate the samples for a sufficient period to reach equilibrium. This can be determined by measuring the concentration at different time points (e.g., 24, 48, 72 hours) until the concentration no longer significantly changes.[12]
- Phase Separation:
 - Once equilibrium is reached, allow the suspensions to settle.
 - Separate the undissolved solid from the saturated solution by centrifugation or filtration. If filtering, use a syringe filter that does not bind the compound of interest.
- Quantification:
 - Carefully take an aliquot of the clear supernatant.

- Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
- Analyze the diluted sample using a validated analytical method (e.g., HPLC) to determine the concentration of the dissolved compound.
- Data Analysis: Calculate the solubility of the compound in the specified buffer at the given temperature, typically expressed in mg/mL or μ g/mL. Perform the experiment in triplicate to ensure reproducibility.[\[11\]](#)

pKa Determination (Potentiometric Titration)

This protocol details the determination of the acid dissociation constant (pKa) using potentiometric titration, which involves monitoring pH changes upon the addition of a titrant.[\[14\]](#) [\[15\]](#)[\[16\]](#)

Materials:

- Potentiometer with a calibrated pH electrode
- Burette
- Magnetic stirrer and stir bar
- Beaker or titration vessel
- Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)
- The compound of interest
- A suitable solvent (e.g., water, or a co-solvent system if the compound has low aqueous solubility)
- Inert gas (e.g., nitrogen) supply

Procedure:

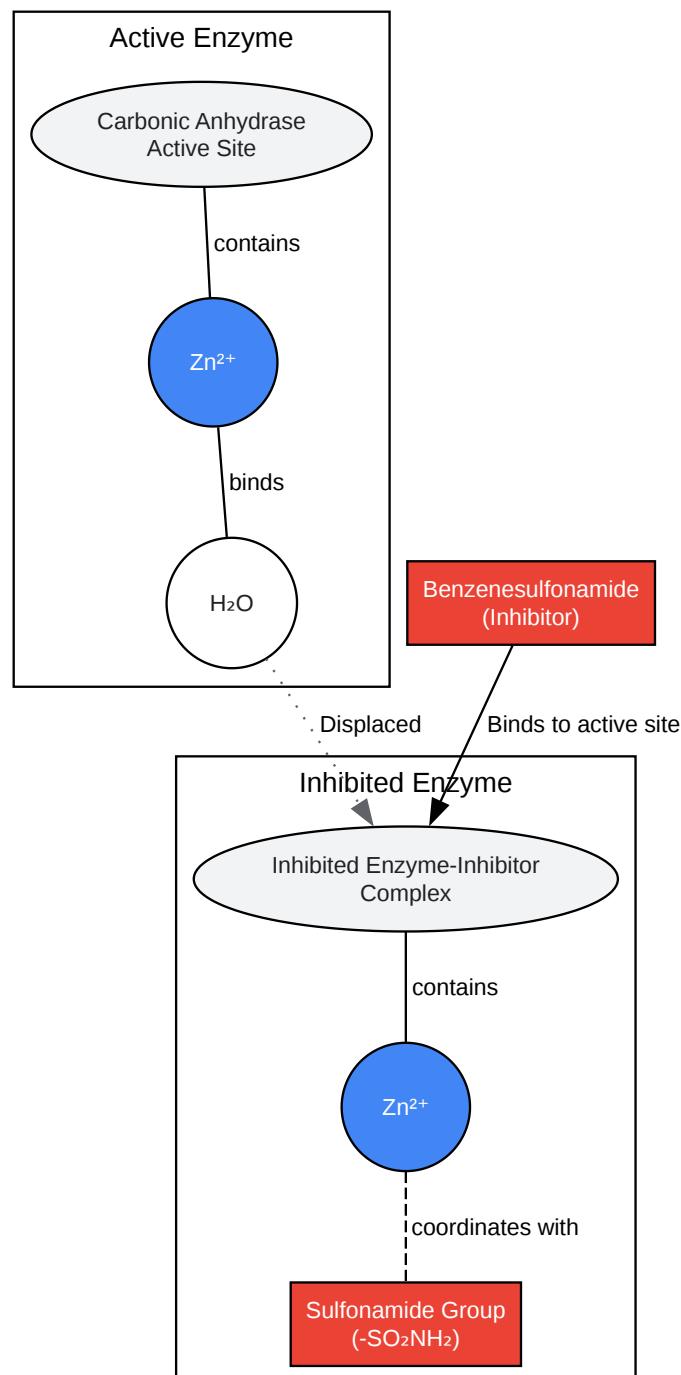
- Instrument Calibration: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa.
- Sample Preparation:
 - Accurately weigh a known amount of the compound and dissolve it in a known volume of the chosen solvent in the titration vessel.
 - If necessary, purge the solution with an inert gas like nitrogen to remove dissolved carbon dioxide, which can interfere with the titration of weak acids.[14]
- Titration:
 - Place the titration vessel on a magnetic stirrer and immerse the pH electrode and the tip of the burette into the solution.
 - Begin stirring the solution at a constant rate.
 - Add the titrant (strong base for an acidic compound, or strong acid for a basic compound) in small, precise increments.
 - After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.
 - Continue the titration well past the equivalence point (the point of steepest pH change).
- Data Analysis:
 - Plot the pH values (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.
 - Determine the equivalence point, which is the midpoint of the steepest portion of the curve.
 - The pKa is equal to the pH at the half-equivalence point (the point where half of the volume of titrant needed to reach the equivalence point has been added).[15][17]
 - Perform the titration in triplicate to ensure accuracy and precision.

Biological Context and Signaling Pathway

Benzenesulfonamide derivatives are renowned for their ability to act as inhibitors of various enzymes. A primary and well-studied target is the family of zinc-containing metalloenzymes known as carbonic anhydrases (CAs).^{[18][19]} These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.^{[20][21]} Inhibition of specific CA isoforms is a therapeutic strategy for various conditions, including glaucoma, epilepsy, and certain types of cancer.^[19]

The inhibitory mechanism of benzenesulfonamides involves the binding of the sulfonamide group to the zinc ion in the active site of the carbonic anhydrase enzyme. This interaction displaces a zinc-bound water molecule or hydroxide ion, which is essential for the catalytic activity of the enzyme. The "tail" of the benzenesulfonamide molecule can form additional interactions with amino acid residues in the active site cavity, which influences the potency and isoform selectivity of the inhibitor.^{[18][22]}

Mechanism of Carbonic Anhydrase Inhibition by Benzenesulfonamide

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. solubilityofthings.com [solubilityofthings.com]
- 2. chembk.com [chembk.com]
- 3. Benzenesulfonamide CAS 98-10-2 | 821959 [merckmillipore.com]
- 4. researchgate.net [researchgate.net]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
- 6. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. SSERC | Melting point determination [sserc.org.uk]
- 8. Determination of Melting Point [wiredchemist.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. westlab.com [westlab.com]
- 11. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 12. who.int [who.int]
- 13. Solubility Measurements | USP-NF [uspnf.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. How to Determine Pka from Titration Curve - Create AI Blog [oreateai.com]
- 16. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Carbonic anhydrase inhibitors: inhibition of human and bovine isoenzymes by benzenesulphonamides, cyclitols and phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of 2-(Benzenesulfonyl)acetamide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b182974#2-benzenesulfonyl-acetamide-physicochemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com